molecular formula C7H10N2O2 B1591088 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 50920-46-2

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1591088
CAS RN: 50920-46-2
M. Wt: 154.17 g/mol
InChI Key: DMGJEACTEOFQPI-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9N2O2 . It appears as white to cream or pale yellow crystals or powder .


Molecular Structure Analysis

The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can be represented by the SMILES string CCN1N=C(C)C=C1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M .


Chemical Reactions Analysis

While specific chemical reactions involving 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid are not mentioned in the retrieved sources, it is known to be used in the synthesis of 2-phenylhydrazinylidene derivatives .


Physical And Chemical Properties Analysis

1-Ethyl-3-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .

Scientific Research Applications

1. Pyrazole Scaffold in Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various fields of science .

3. Pyrazole Scaffold in Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can form complexes with various metals, contributing to the diversity of structures and properties in coordination compounds .

4. Pyrazole Scaffold in Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various fields, including catalysis .

5. D-Amino Acid Oxidase Inhibitor

3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor . It protects DAO cells from oxidative stress induced by D-Serine . This compound specifically prevents formalin-induced tonic pain .

6. Pyrazole Derivatives as Antivirulence Agents

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives. These derivatives act as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .

7. Pyrazole Derivatives in Heterocyclic Synthesis

Pyrazoles, including 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .

8. Pyrazole Derivatives as D-Amino Acid Oxidase Inhibitors

3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .

6. Pyrazole Derivatives as Antivirulence Agents

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives. These derivatives act as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .

7. Pyrazole Derivatives in Heterocyclic Synthesis

Pyrazoles, including 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .

8. Pyrazole Derivatives as D-Amino Acid Oxidase Inhibitors

3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-ethyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGJEACTEOFQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585893
Record name 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

50920-46-2
Record name 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 1-ethyl-5-methylpyrazole-3-carboxylate (10.93 g) in ethanol (70 ml) was treated with KOH (3.69 g), followed by water (30 ml), and the mixture was stirred and heated under reflux for 6 h. The ethanol was removed using a rotary evaporator and ethyl acetate/water were added. The pH of the mixture was adjusted to 3.0 and the layers were separated. The aqueous layer was re-extracted with ethyl acetate. The combined ethyl acetate layers were extracted with excess aqueous NaHCO3. The NaHCO3 extract was poured into excess acid, and the pH was then adjusted to 3, and NaCl was added to the solution. The mixture was then repeatedly extracted with ethyl acetate, and the combined extracts were dried (MgSO4) and evaporated. The residue was triturated with diethyl ether to give the acid as a solid (5.65 g) υmax (CH2Cl2) 2754, 2598, 1698, 1498, 1464, 1387, and 1233 cm−1; δ(CDCl3) 1.40 (3H, t, J 7.3 Hz), 2.32 (3H,s), 4.19 (2H, q, J 7.3 Hz), 6.61 (1H,s) ppm; (Found m/z 154.0740. C7H10N2O2 requires m/z 154.0742).
Quantity
10.93 g
Type
reactant
Reaction Step One
Name
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3carboxylic acid …
Number of citations: 2 www.ichimarutrading.co.jp

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